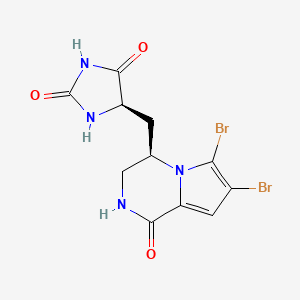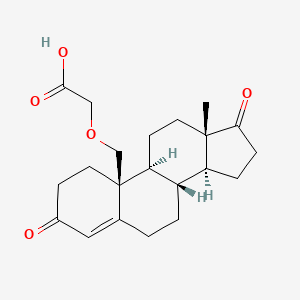
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,9-Trihydroxyergosta-7,22-dien-6-one is an ergostanoid compound that has been isolated from the fungus Aspergillus ochraceus . This compound is characterized by its unique structure, which includes hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6. It is a stereoisomer with the 3β,5α configuration .
Vorbereitungsmethoden
The synthesis of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves several steps. One method involves the use of a type I polyketide synthase (PKS I) gene screening approach to identify and isolate the compound from endophytic fungi . Another method involves chemical synthesis, where the compound is prepared through a series of reactions, including cyclization and oxidation steps . Industrial production methods typically involve the extraction of the compound from fungal cultures, followed by purification using techniques such as chromatography .
Analyse Chemischer Reaktionen
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of additional oxo groups, while reduction can result in the formation of hydroxy groups at different positions .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of ergostanoids . In biology, it has been studied for its role as a fungal metabolite and its potential antimicrobial properties . In medicine, research has focused on its potential cytotoxic activity against cancer cells . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for the development of new drugs .
Wirkmechanismus
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways. As a fungal metabolite, it may exert its effects by disrupting cellular processes in target organisms . The compound’s hydroxy and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3,5,9-Trihydroxyergosta-7,22-dien-6-one is unique among ergostanoids due to its specific stereochemistry and functional groups. Similar compounds include (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol, which has additional hydroxy groups at positions 6 and 9 . Another similar compound is (22E,24R)-3alpha,5-cyclic-5alpha-ergosta-7,22-dien-6-one, which has a cyclic structure at position 5 . These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can affect their reactivity and biological activity .
Eigenschaften
Molekularformel |
C28H44O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
GUERPVMWCQXYEU-IHEPTZRRSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8S,9S,10S,13S,14S)-10-acetyloxy-7,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259026.png)
![2-[(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid](/img/structure/B1259027.png)
![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)




![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)




![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)
